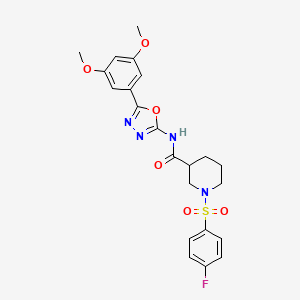
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23FN4O6S and its molecular weight is 490.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a compound that integrates a 1,3,4-oxadiazole ring with a piperidine structure and various substituents. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse scientific studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxadiazole Ring : A five-membered heterocyclic structure that is often associated with various biological activities.
- Piperidine Moiety : A six-membered nitrogen-containing ring that can influence pharmacological properties.
- Substituents : The presence of 3,5-dimethoxyphenyl and 4-fluorophenyl groups enhances the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes involved in critical cellular processes, potentially leading to apoptosis in cancer cells .
- Receptor Modulation : The compound may modulate the activity of various receptors, influencing pathways related to cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives:
- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that these compounds exhibit antibacterial and antifungal activities. For example, certain derivatives effectively inhibited Mycobacterium bovis BCG .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 8a | Mycobacterium bovis | Strong inhibition |
| 8b | Candida albicans | Moderate inhibition |
Study on Anticancer Effects
A study conducted by Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their anticancer activity. The results indicated that compounds with similar structural features to this compound exhibited enhanced cytotoxicity through apoptosis induction in cancer cells .
Study on Antimicrobial Effects
In another study focusing on antimicrobial properties, researchers synthesized various oxadiazole derivatives and found that some exhibited selective inhibition against cancer-related carbonic anhydrases (hCA IX and XII). These findings suggest potential therapeutic applications in treating infections related to cancer .
Propriétés
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O6S/c1-31-17-10-15(11-18(12-17)32-2)21-25-26-22(33-21)24-20(28)14-4-3-9-27(13-14)34(29,30)19-7-5-16(23)6-8-19/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVWXUBYZARUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













